
(4-(N-Methylpropan-2-ylsulfonimidoyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(N-Methylpropan-2-ylsulfonimidoyl)phenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. Boronic acids are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(N-Methylpropan-2-ylsulfonimidoyl)phenyl)boronic acid typically involves the borylation of an aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as at room temperature or slightly elevated temperatures, and in the presence of a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact .
化学反应分析
Types of Reactions
(4-(N-Methylpropan-2-ylsulfonimidoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The boronic acid can participate in nucleophilic substitution reactions, where the boron atom is replaced by another nucleophile.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: THF, DMF, or ethanol are frequently used.
Major Products
The major products formed from these reactions include biaryl compounds, phenols, and various substituted aromatic compounds .
科学研究应用
(4-(N-Methylpropan-2-ylsulfonimidoyl)phenyl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (4-(N-Methylpropan-2-ylsulfonimidoyl)phenyl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The molecular targets and pathways involved in its biological applications are still under investigation, but it is known to interact with various biomolecules through its boronic acid group .
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the sulfonimidoyl group.
4-Formylphenylboronic Acid: Contains a formyl group instead of the sulfonimidoyl group, offering different reactivity and applications.
Uniqueness
(4-(N-Methylpropan-2-ylsulfonimidoyl)phenyl)boronic acid is unique due to its sulfonimidoyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where traditional boronic acids may not be as effective .
属性
分子式 |
C10H16BNO3S |
|---|---|
分子量 |
241.12 g/mol |
IUPAC 名称 |
[4-(N-methyl-S-propan-2-ylsulfonimidoyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H16BNO3S/c1-8(2)16(15,12-3)10-6-4-9(5-7-10)11(13)14/h4-8,13-14H,1-3H3 |
InChI 键 |
MDUYIENZDBGKCV-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)S(=NC)(=O)C(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


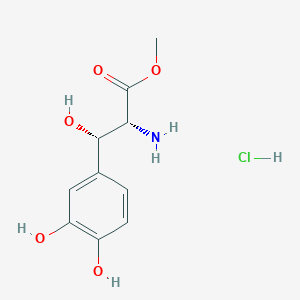
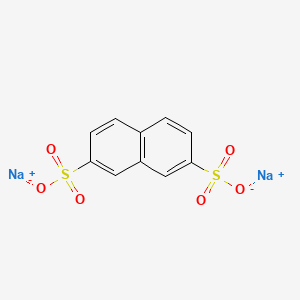
![(2R,4R,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxyoxolan-3-one](/img/structure/B13414648.png)
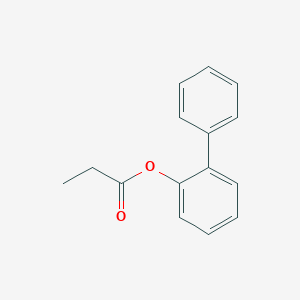
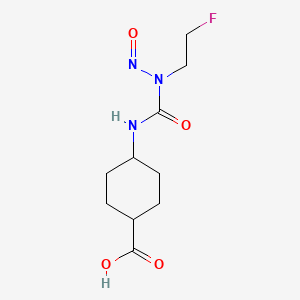
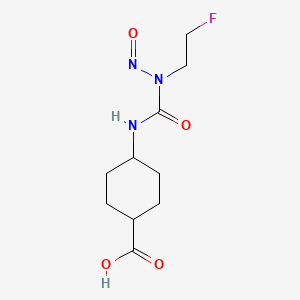
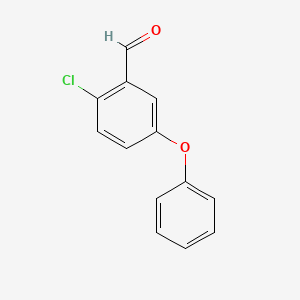
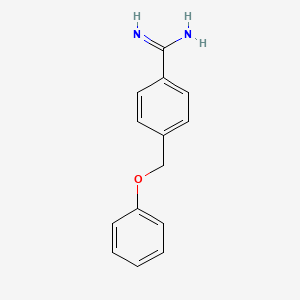
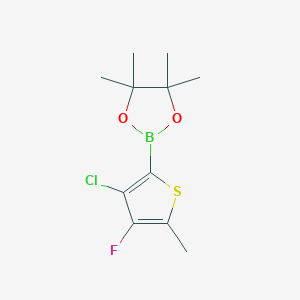
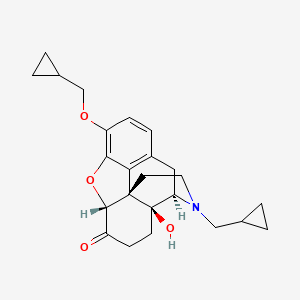
![(10R,13S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13414688.png)
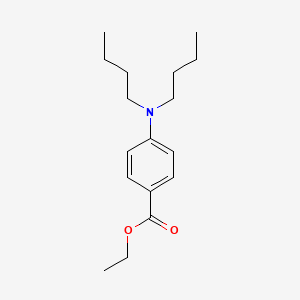
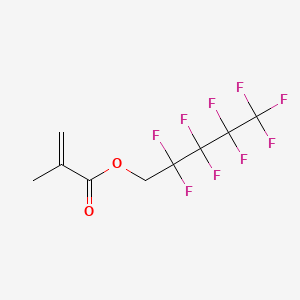
![5,7-Dihydroxy-2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-4-yl]-2,3-dihydrochromen-4-one](/img/structure/B13414722.png)
